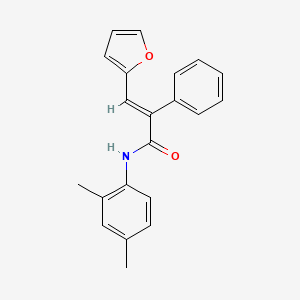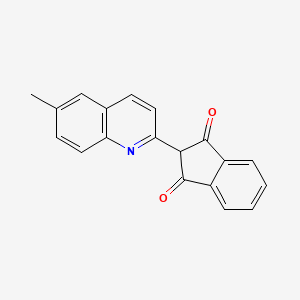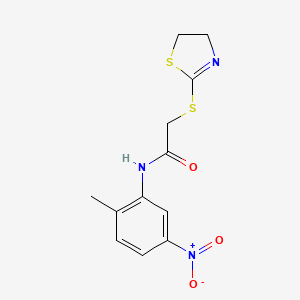![molecular formula C14H19NO3 B5781270 1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)
1-[(3-methoxyphenoxy)acetyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-methoxyphenoxy)acetyl]piperidine, commonly known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPAC belongs to the family of piperidine derivatives and has shown promising results in various preclinical studies.
科学研究应用
MPAC has been studied for its potential applications in various areas of medicinal chemistry, including neuroprotection, anti-inflammatory, and anticancer activities. In preclinical studies, MPAC has shown promising results in protecting neurons from oxidative stress-induced damage and reducing inflammation in various animal models. Additionally, MPAC has demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
作用机制
The exact mechanism of action of MPAC is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. MPAC has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, MPAC has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MPAC has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various antioxidant enzymes, including superoxide dismutase and catalase, which are involved in the regulation of oxidative stress. Additionally, MPAC has been shown to reduce the levels of various pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the regulation of inflammation.
实验室实验的优点和局限性
One of the main advantages of MPAC is its potent activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Additionally, MPAC has shown neuroprotective and anti-inflammatory activities, which could be useful in the treatment of various neurological disorders. However, one of the limitations of MPAC is its low solubility in water, which could make it difficult to administer in vivo.
未来方向
There are several future directions for the research on MPAC. One of the areas of interest is the development of more potent and selective derivatives of MPAC for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MPAC and its potential interactions with other signaling pathways in the cell. Moreover, the in vivo efficacy and safety of MPAC need to be evaluated in animal models and clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MPAC is a promising compound with potential applications in various areas of medicinal chemistry. The synthesis of MPAC involves the reaction of 3-methoxyphenol with acetyl chloride in the presence of a base to form 3-methoxyphenyl acetate, which is then reacted with piperidine in the presence of a catalyst to yield MPAC. MPAC has shown potent activity against various cancer cell lines, neuroprotective and anti-inflammatory activities, and has potential for the development of therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of MPAC involves the reaction of 3-methoxyphenol with acetyl chloride in the presence of a base to form 3-methoxyphenyl acetate. This intermediate is then reacted with piperidine in the presence of a catalyst to yield MPAC. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved by recrystallization.
属性
IUPAC Name |
2-(3-methoxyphenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-5-7-13(10-12)18-11-14(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPEAQXIAGRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
